molecular formula C6H14N2O2S B1433093 [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine CAS No. 1353897-54-7

[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine

Cat. No.: B1433093
CAS No.: 1353897-54-7
M. Wt: 178.26 g/mol
InChI Key: RYZYXPKYSJEBDD-ZCFIWIBFSA-N
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Description

[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine is an organic compound with the molecular formula C6H14N2O2S It features a pyrrolidine ring substituted with a methanesulfonyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of suitable precursors, such as amino alcohols or amino acids.

    Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions using reagents like methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine.

    Attachment of Methanamine Group: The methanamine group can be introduced through reductive amination reactions, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Corresponding substituted products (e.g., sulfonamides, thiols)

Scientific Research Applications

[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its functional groups.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine involves its interaction with biological targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function. The pyrrolidine ring may enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-[(2R)-pyrrolidin-2-yl]methanamine
  • ®-N-Methyl-1-(pyrrolidin-2-yl)methanamine
  • (2R)-N-Methyl-2-pyrrolidinemethanamine

Uniqueness

[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine is unique due to the presence of both a methanesulfonyl group and a methanamine group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[(2R)-1-methylsulfonylpyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-11(9,10)8-4-2-3-6(8)5-7/h6H,2-5,7H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZYXPKYSJEBDD-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1CCC[C@@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353897-54-7
Record name [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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